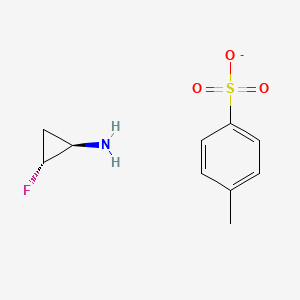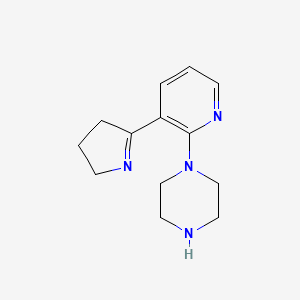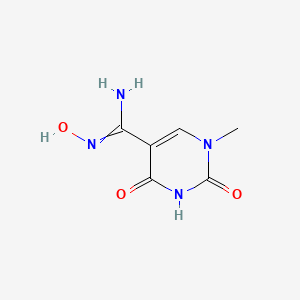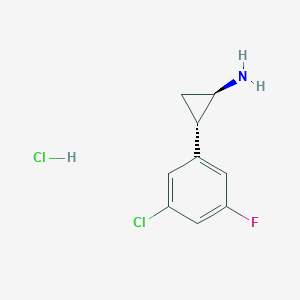
Diethyl 2-(((2-methylthiazol-5-yl)amino)methylene)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(((2-metiltiazol-5-il)amino)metilen)malonato de dietilo es un compuesto químico con la fórmula molecular C12H16N2O4S. Es un derivado del ácido malónico y contiene un anillo de tiazol, que es conocido por su actividad biológica. Este compuesto se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(((2-metiltiazol-5-il)amino)metilen)malonato de dietilo suele implicar la reacción del malonato de dietilo con la 2-metiltiazol-5-amina en condiciones específicas. La reacción se suele llevar a cabo en presencia de una base como el etóxido de sodio o el carbonato de potasio, que facilita la formación del producto deseado.
Métodos de producción industrial
Los métodos de producción industrial de este compuesto son similares a la síntesis de laboratorio, pero se amplían para adaptarse a cantidades mayores. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la seguridad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(((2-metiltiazol-5-il)amino)metilen)malonato de dietilo se somete a diversas reacciones químicas, entre ellas:
Oxidación: Este compuesto se puede oxidar para formar los sulfoxidos o las sulfones correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus aminas o alcoholes correspondientes.
Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Los nucleófilos como los haluros de alquilo o las aminas se pueden utilizar en condiciones básicas o ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfones, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
El 2-(((2-metiltiazol-5-il)amino)metilen)malonato de dietilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: La actividad biológica del compuesto lo hace útil para estudiar las interacciones enzimáticas y las vías metabólicas.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 2-(((2-metiltiazol-5-il)amino)metilen)malonato de dietilo implica su interacción con dianas moleculares específicas. El anillo de tiazol puede unirse a enzimas o receptores, modulando su actividad. Esta interacción puede afectar a diversas vías biológicas, provocando cambios en las funciones celulares.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(((5-nitro-1,3-tiazol-2-il)amino)metilen)malonato de dietilo
- 2-(((2-metil-1,3-benzotiazol-6-il)amino)metilen)malonato de dietilo
- 2-(((6-metil-2-piridinil)amino)metilen)malonato de dietilo
Singularidad
El 2-(((2-metiltiazol-5-il)amino)metilen)malonato de dietilo es único debido a su estructura específica del anillo de tiazol, que le confiere una actividad biológica distinta. Esto lo convierte en un compuesto valioso para la investigación en diversos campos, como la química, la biología y la medicina.
Propiedades
Fórmula molecular |
C12H16N2O4S |
|---|---|
Peso molecular |
284.33 g/mol |
Nombre IUPAC |
diethyl 2-[[(2-methyl-1,3-thiazol-5-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C12H16N2O4S/c1-4-17-11(15)9(12(16)18-5-2)6-14-10-7-13-8(3)19-10/h6-7,14H,4-5H2,1-3H3 |
Clave InChI |
ZQCQVJOJOCZRFK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CNC1=CN=C(S1)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)thiazol-5-yl]prop-2-en-1-one](/img/structure/B11820221.png)






![4-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B11820254.png)

![2-Propenoic acid, 2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]-, ethyl ester](/img/structure/B11820265.png)


![Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate](/img/structure/B11820285.png)
![N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine](/img/structure/B11820291.png)
